molecular formula C15H10ClNO2 B7637326 3-Chloro-4-phenacyloxybenzonitrile

3-Chloro-4-phenacyloxybenzonitrile

Cat. No.: B7637326
M. Wt: 271.70 g/mol
InChI Key: JOJHZFDUBLXOFV-UHFFFAOYSA-N
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Description

3-Chloro-4-phenacyloxybenzonitrile: is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group, a phenacyloxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenacyloxybenzonitrile typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-phenacyloxybenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenacyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of phenacyl ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry: 3-Chloro-4-phenacyloxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s structural features make it a candidate for drug development

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenacyloxybenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro, phenacyloxy, and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-Chloro-4-hydroxybenzonitrile: Similar structure but lacks the phenacyloxy group.

    4-Phenacyloxybenzonitrile: Similar structure but lacks the chloro group.

    3-Chloro-4-methoxybenzonitrile: Similar structure but has a methoxy group instead of the phenacyloxy group.

Uniqueness: 3-Chloro-4-phenacyloxybenzonitrile is unique due to the combination of the chloro, phenacyloxy, and nitrile groups on the benzene ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-phenacyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-13-8-11(9-17)6-7-15(13)19-10-14(18)12-4-2-1-3-5-12/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJHZFDUBLXOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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